Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid like boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ester group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for benzimidazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can further interact with biological targets.
Comparison with Similar Compounds
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylate can be compared with other benzimidazole derivatives, such as:
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-imidazole-5-carboxylate: Similar structure but with an imidazole ring instead of a benzimidazole ring.
2-((tert-Butoxycarbonyl)amino)methyl benzoic acid: Lacks the methyl ester group and has a carboxylic acid group instead.
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-imidazole-4-carboxylate: Similar structure but with a different position of the carboxylate group on the imidazole ring.
Properties
Molecular Formula |
C15H19N3O4 |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(20)16-8-12-17-10-6-5-9(13(19)21-4)7-11(10)18-12/h5-7H,8H2,1-4H3,(H,16,20)(H,17,18) |
InChI Key |
ISBDKMZMGUNNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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